3,4-Dimethylphenethylamine

Description

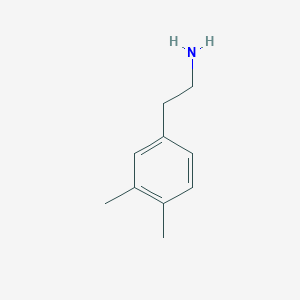

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXUVSNUSQIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328422 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17283-14-6 | |

| Record name | 3,4-Dimethylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17283-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethylphenethylamine chemical structure and properties

An In-depth Technical Guide to 3,4-Dimethylphenethylamine (DMePEA)

Executive Summary

This technical guide provides a comprehensive overview of 3,4-Dimethylphenethylamine (DMePEA), a lesser-known member of the phenethylamine class of compounds. Structurally related to the classic psychedelic mescaline, DMePEA presents an intriguing target for neuropharmacological research. This document synthesizes the limited available direct experimental data with reasoned scientific inferences drawn from well-characterized analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into DMePEA's chemical properties, a proposed synthetic route, hypothesized mechanism of action, and suggested experimental protocols for its further characterization. The guide highlights the significant gaps in the current understanding of DMePEA, thereby outlining a roadmap for future research in this area.

Introduction

3,4-Dimethylphenethylamine (DMePEA) is a substituted phenethylamine that, despite its early description in scientific literature dating back to 1960, remains largely uncharacterized.[1] It is a positional isomer of other dimethylphenethylamines and shares a structural relationship with the hallucinogenic compound mescaline (3,4,5-trimethoxyphenethylamine).[1] The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of psychoactive substances, including stimulants, entactogens, and hallucinogens.[2]

While compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and mescaline have been extensively studied, DMePEA has received minimal scientific attention. The primary available data consists of preliminary animal studies that report significant behavioral effects, including a strong rage reaction in cats and the induction of body tremors and salivation in rats.[1] The effects of DMePEA in humans have not been documented.[1] Its inclusion in Alexander Shulgin's "The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds" underscores its relevance within the landscape of psychoactive phenethylamines.[1][3]

This guide aims to consolidate the existing knowledge on DMePEA and, more importantly, to provide a scientifically grounded framework for its further investigation. By examining its structure and the established properties of related molecules, we can propose likely synthetic pathways, hypothesize its mechanism of action, and outline the necessary experimental workflows to validate these hypotheses. For the drug development professional, DMePEA represents a novel chemical entity with potential CNS activity that warrants a systematic and thorough evaluation.

Chemical and Physical Properties

The fundamental characteristics of a molecule are dictated by its structure. DMePEA's structure consists of a phenethylamine core with two methyl groups substituted at the 3 and 4 positions of the phenyl ring. This substitution pattern distinguishes it from its more widely studied methoxy- and methylenedioxy- analogs.

Chemical Structure and Identifiers:

-

IUPAC Name: 2-(3,4-dimethylphenyl)ethanamine[1]

-

Chemical Formula: C₁₀H₁₅N[1]

-

Molar Mass: 149.237 g·mol⁻¹[1]

-

CAS Number: 17283-14-6[1]

-

SMILES: CC1=C(C=C(C=C1)CCN)C[1]

-

InChI: InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3[1]

The two methyl groups on the aromatic ring are electron-donating, which may influence the molecule's interaction with biological targets compared to the electron-donating but also potentially metabolically labile methoxy groups found in analogs like DMPEA.

Physicochemical Data Summary:

Direct experimental data on the physicochemical properties of DMePEA is scarce. The following table includes known identifiers and projected properties based on its chemical structure and data from similar phenethylamines.

| Property | Value | Source/Comment |

| IUPAC Name | 2-(3,4-dimethylphenyl)ethanamine | [1] |

| CAS Number | 17283-14-6 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molar Mass | 149.237 g·mol⁻¹ | [1] |

| Appearance | Projected: Colorless to pale yellow oil | Based on similar phenethylamines |

| Boiling Point | Not reported. Estimated to be >200 °C at atmospheric pressure. | --- |

| Melting Point | Not applicable (likely a liquid at room temp); HCl salt form would be a crystalline solid. | --- |

| Solubility | Projected: Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ether). | Based on general amine properties |

| pKa | Estimated: ~9.5-10.5 | Typical for a primary amine |

Synthesis and Characterization

Proposed Synthetic Pathway via Benzyl Cyanide Reduction

This proposed two-step synthesis starts from the commercially available 3,4-dimethylbenzaldehyde. This route is advantageous due to the availability of starting materials and the high yields typically associated with these reaction types.

Step 1: Synthesis of 3,4-Dimethylbenzyl Cyanide

-

Reaction: 3,4-Dimethylbenzaldehyde is first converted to its corresponding alcohol, 3,4-dimethylbenzyl alcohol, via reduction with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

-

The resulting alcohol is then converted to 3,4-dimethylbenzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

-

Finally, the benzyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield 3,4-dimethylbenzyl cyanide.

Step 2: Reduction of 3,4-Dimethylbenzyl Cyanide to 3,4-Dimethylphenethylamine

-

Reaction: The nitrile group of 3,4-dimethylbenzyl cyanide is reduced to a primary amine.

-

Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is a standard and effective choice for this transformation. Catalytic hydrogenation over a Raney nickel or palladium catalyst could also be employed.[4]

-

Work-up: The reaction is carefully quenched with water and a strong base (e.g., NaOH) to hydrolyze the aluminum salts and liberate the free amine.

-

Purification: The crude product is then purified by extraction into an organic solvent, followed by distillation under reduced pressure to yield pure 3,4-Dimethylphenethylamine.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of DMePEA.

Analytical Characterization

Unambiguous identification of the synthesized DMePEA would require a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons, the ethylamine sidechain protons (two triplets), the amine protons (a broad singlet), and two singlets for the two non-equivalent methyl groups on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms in the molecule, including two for the methyl groups, four for the aromatic carbons, and two for the ethyl sidechain.

-

-

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography-mass spectrometry would be the preferred method for confirming the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 149. The base peak is expected to be at m/z 44, corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary phenethylamines.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine at approximately 3300-3400 cm⁻¹, as well as C-H stretches for the aromatic and aliphatic portions of the molecule.

Pharmacology and Mechanism of Action

Known Biological Effects

The only reported in vivo data for DMePEA comes from early animal studies. It is reported to produce a "strong rage reaction" in cats and "body tremors and salivation in rats".[1] These observations suggest significant central nervous system activity. The rage reaction in cats has been anecdotally correlated with hallucinogenic potential for some phenethylamines, but this is not a validated predictive model.

Hypothesized Mechanism of Action

Given its structural similarity to mescaline and other psychedelic phenethylamines, it is highly probable that the primary pharmacological target of DMePEA is the serotonin 2A receptor (5-HT₂A) .[2][5] Most classic hallucinogens are agonists or partial agonists at this receptor. The activation of 5-HT₂A receptors, particularly in the cerebral cortex, is believed to be the initiating event for the cascade of downstream effects that result in altered perception and consciousness.

The methyl groups at the 3 and 4 positions, being electron-donating, may influence receptor affinity and efficacy compared to the methoxy groups in mescaline. It is also plausible that DMePEA interacts with other monoamine systems, such as other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂C), dopamine receptors, and monoamine transporters (SERT, DAT, NET), which is common for many psychoactive phenethylamines.[6][7][8]

Hypothesized Signaling Pathway

Caption: Hypothesized 5-HT₂A receptor-mediated signaling.

Proposed In Vitro Experimental Workflow: Receptor Binding Assay

To test the hypothesis that DMePEA acts on monoamine receptors, a competitive radioligand binding assay is a standard and essential first step.

Objective: To determine the binding affinity (Ki) of DMePEA for a panel of key CNS receptors, including 5-HT₂A, 5-HT₂C, 5-HT₁A, D₂, and the serotonin transporter (SERT).

Methodology:

-

Preparation of Membranes: Obtain commercially available cell membranes expressing the human recombinant receptors of interest or prepare them from cell culture.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer for each receptor target (e.g., Tris-HCl based buffer with specific additives).

-

Compound Dilution: Prepare a serial dilution of DMePEA (e.g., from 1 nM to 100 µM) in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A), and the serially diluted DMePEA.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of DMePEA that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

This workflow will provide crucial data on the primary targets of DMePEA and guide further functional studies (e.g., calcium flux assays for Gq-coupled receptors like 5-HT₂A).

Pharmacokinetics (Projected)

No pharmacokinetic data is available for DMePEA. However, based on related compounds like MDMA, we can project a likely pharmacokinetic profile.

-

Absorption: As a small, lipophilic amine, DMePEA is likely to be readily absorbed following oral administration.

-

Distribution: It is expected to cross the blood-brain barrier to exert its effects on the CNS.

-

Metabolism: DMePEA will likely be a substrate for monoamine oxidase (MAO) enzymes, leading to oxidative deamination. Additionally, the methyl groups on the aromatic ring are potential sites for oxidation by cytochrome P450 (CYP450) enzymes (e.g., CYP2D6), potentially forming hydroxylated metabolites. The pharmacokinetics may be non-linear at higher doses if metabolic pathways become saturated, a phenomenon observed with MDMA.[9][10]

-

Excretion: Metabolites and some amount of the unchanged drug are expected to be excreted primarily in the urine. The elimination half-life is likely to be relatively short, in the range of a few hours, similar to other phenethylamines.[11]

Toxicology and Safety Considerations

The reported induction of a "rage reaction" in cats at undefined doses suggests a potential for significant adverse neurological and behavioral effects at high concentrations.[1] The tremors and salivation observed in rats are indicative of strong sympathomimetic and/or serotonergic activity.

For research purposes, DMePEA should be handled as a potent, psychoactive compound of unknown toxicity. Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be used. All work should be conducted in a well-ventilated fume hood. Given its structural relation to controlled substances, researchers should ensure compliance with all local and national regulations regarding the synthesis and handling of such compounds.

Conclusion and Future Directions

3,4-Dimethylphenethylamine is a chemical entity that sits at the intersection of known psychoactive scaffolds, yet its pharmacological profile remains a mystery. The limited data available suggests it is a potent CNS-active agent. This guide has provided a framework for its systematic investigation, from a proposed synthesis to a hypothesized mechanism of action centered on the 5-HT₂A receptor.

The path forward for understanding DMePEA is clear. The immediate priorities should be:

-

Chemical Synthesis and Verification: A confirmed synthesis and full analytical characterization are paramount.

-

In Vitro Pharmacology: A comprehensive receptor binding and functional assay screen is needed to identify its primary molecular targets and its potency and efficacy at these sites.

-

In Vivo Studies: Should the in vitro data warrant it, well-controlled animal studies could be conducted to systematically evaluate its behavioral effects and establish a dose-response relationship.

-

Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of DMePEA is crucial for understanding its duration of action and potential for drug-drug interactions.

By following this research path, the scientific community can begin to elucidate the pharmacological properties of this intriguing phenethylamine and determine its place within the broader landscape of neuroactive compounds.

References

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-cyano-ethane. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dimethylphenethylamine. Retrieved from [Link]

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Retrieved from [Link]

-

PubMed. (n.d.). Thin layer chromatography/fluorescence detection of 3,4-methylenedioxy-methamphetamine and related compounds. Retrieved from [Link]

-

PubMed. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

-

EPA NEPAL. (n.d.). Provisional Peer Reviewed Toxicity Values for Dimethylphenethylamine (Phentermine) (CASRN 122-09-8). Retrieved from [Link]

- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

-

PubMed. (n.d.). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

-

Frontiers. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2003). Determination of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine, 3,4-methylenedioxyethylamphetamine, and 3,4-methylenedioxymethamphetamine in urine by online solid-phase extraction and ion-pairing liquid chromatography with detection by electrospray tandem mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

-

Wikipedia. (n.d.). The Shulgin Index. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diethoxyphenethylamine. Retrieved from [Link]

-

PubMed. (2002). Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat. Retrieved from [Link]

-

PubMed. (2000). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Retrieved from [Link]

-

NIH. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubMed. (1990). Stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine in vivo and in vitro: a pharmacokinetic analysis. Retrieved from [Link]

-

Frontiers. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Retrieved from [Link]

-

OPUS at UTS. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubMed Central. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]

-

PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Retrieved from [Link]

- Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

PubMed Central. (2022). Detection of 3,4-Methylene Dioxy Amphetamine in Urine by Magnetically Improved Surface-Enhanced Raman Scattering Sensing Strategy. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-3,4-Dimethoxyamphetamine. Retrieved from [Link]

-

ResearchGate. (2010). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Retrieved from [Link]

-

PubMed. (1997). The pre-clinical behavioural pharmacology of 3,4-methylenedioxymethamphetamine (MDMA). Retrieved from [Link]

-

PubMed. (1993). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Retrieved from [Link]

-

PubMed Central. (2013). Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Nonlinear Pharmacokinetics of (+/-)3, 4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. The Shulgin Index - Wikipedia [en.wikipedia.org]

- 4. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 3,4-Dimethylphenethylamine (DMePEA)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylphenethylamine (DMePEA) is a substituted phenethylamine that serves as a valuable structural analog for research in pharmacology and medicinal chemistry. Its synthesis is of interest to professionals exploring structure-activity relationships within this class of compounds. This guide provides an in-depth examination of the principal synthetic pathways to DMePEA, designed to offer both mechanistic understanding and practical, field-proven protocols. We will primarily focus on two robust and widely applicable routes: the reduction of a nitrostyrene intermediate derived from 3,4-dimethylbenzaldehyde and an alternative pathway proceeding through the reduction of 3,4-dimethylphenylacetonitrile. The causality behind experimental choices, purification strategies, and safety considerations for key reagents are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

Chemical Profile of 3,4-Dimethylphenethylamine (DMePEA)

3,4-Dimethylphenethylamine, with the chemical formula C₁₀H₁₅N, is a primary amine featuring a phenethylamine backbone substituted with two methyl groups at the 3 and 4 positions of the phenyl ring[1][2]. This substitution pattern distinguishes it from endogenous neurotransmitters like dopamine and other phenethylamine derivatives, making it a compound of interest for investigating the structural requirements for receptor binding and functional activity.

-

IUPAC Name: 2-(3,4-dimethylphenyl)ethanamine[1]

-

CAS Number: 17283-14-6[2]

-

Molecular Weight: 149.23 g/mol [2]

-

Structure: (Self-generated image for illustrative purposes)

Rationale and Significance in Research

The synthesis of DMePEA and its analogs is crucial for probing the pharmacology of trace amine-associated receptors (TAARs) and monoamine transporters. By systematically modifying the aromatic ring, researchers can elucidate the impact of lipophilicity and steric bulk on molecular interactions. The synthetic routes detailed herein are foundational for producing not only DMePEA but also a variety of related compounds for further study.

Overview of Synthetic Strategies

Two primary, well-established synthetic strategies are employed for the preparation of phenethylamines like DMePEA. Both routes begin with a readily available starting material, o-xylene, and proceed through key intermediates:

-

The Nitrostyrene Route: This classic approach involves the condensation of a benzaldehyde with nitromethane (a Henry reaction) to form a β-nitrostyrene, which is subsequently reduced to the target amine. This method is highly versatile and widely documented in organic synthesis literature[3].

-

The Nitrile Route: An alternative pathway involves the conversion of a benzyl halide to a phenylacetonitrile, followed by reduction of the nitrile group. This route is also highly effective and often used in industrial applications due to different precursor and reagent requirements[4][5].

This guide will present the Nitrostyrene Route as the primary pathway with a detailed protocol, and the Nitrile Route as a robust alternative.

Primary Synthesis Pathway: The Nitrostyrene Route

This pathway is a reliable three-step sequence starting from the commercially available o-xylene. The core of this synthesis lies in the formation of a carbon-carbon bond via the Henry reaction, followed by a powerful reduction that simultaneously reduces a nitro group and an alkene.

Mechanistic Overview

The rationale for this pathway is its straightforward and high-yielding transformations. The initial formylation or oxidation provides the aldehyde functionality necessary for the key Henry condensation. This reaction, catalyzed by a weak base, extends the carbon chain by two carbons and introduces the nitrogen atom (as a nitro group). The final reduction step is a comprehensive transformation that efficiently converts the intermediate into the desired saturated primary amine.

Step 1: Synthesis of 3,4-Dimethylbenzaldehyde

The initial precursor, 3,4-dimethylbenzaldehyde, can be synthesized from o-xylene through several methods. A common and efficient laboratory method is the chloromethylation of o-xylene followed by oxidation[6]. Alternatively, a Grignard reaction involving 4-bromo-o-xylene and a formylating agent like N,N-dimethylformamide (DMF) provides a clean route to the aldehyde[7][8]. For the purpose of this guide, we will consider 3,4-dimethylbenzaldehyde as the starting point for the core protocol.

Step 2: Henry Condensation to form 1,2-Dimethyl-4-(2-nitrovinyl)benzene

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. In this step, 3,4-dimethylbenzaldehyde is condensed with nitromethane.

-

Causality: Ammonium acetate is chosen as the catalyst because it provides a mild basic environment (from the acetate ion) and a source of ammonia, which can facilitate the reaction without promoting excessive side reactions. Acetic acid is used as the solvent, creating a buffered system that drives the condensation and subsequent dehydration to the stable, conjugated nitrostyrene product[9].

Step 3: Reduction of the Nitrostyrene Intermediate to DMePEA

The reduction of the 1,2-dimethyl-4-(2-nitrovinyl)benzene intermediate is the final and most critical step. Both the nitro group and the carbon-carbon double bond must be reduced to yield the saturated phenethylamine.

-

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): This is a very strong, unselective reducing agent ideal for this transformation. It readily reduces both functional groups in a single reaction pot, making it a reliable choice for laboratory-scale synthesis[10]. Its high reactivity necessitates careful handling and an anhydrous reaction environment.

-

Catalytic Hydrogenation: This method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is another effective option[10]. While often considered "greener" and more scalable, it can sometimes require optimization of pressure, temperature, and catalyst loading to ensure complete reduction without unwanted side reactions[11][12].

-

For its reliability and effectiveness in this specific transformation, LiAlH₄ is the focus of the detailed protocol below.

Visualization: The Nitrostyrene Synthesis Workflow

Sources

- 1. 2-(3,4-dimethylphenyl)ethanamine - Wikidata [wikidata.org]

- 2. calpaclab.com [calpaclab.com]

- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 4. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 5. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 6. sid.ir [sid.ir]

- 7. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to 2-(3,4-dimethylphenyl)ethanamine (3,4-Dimethylphenethylamine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3,4-dimethylphenyl)ethanamine, a substituted phenethylamine also known as 3,4-Dimethylphenethylamine (DMePEA). As a structural analog of well-known psychoactive compounds, DMePEA is of significant interest to researchers in pharmacology, toxicology, and medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and known biological effects, offering a foundational resource for professionals in the field.

Section 1: Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of a compound are the bedrock of its scientific investigation. The International Union of Pure and Applied Chemistry (IUPAC) name for 3,4-Dimethylphenethylamine is 2-(3,4-dimethylphenyl)ethanamine [1]. This name precisely describes its molecular structure: a phenethylamine core with two methyl groups substituted at the 3 and 4 positions of the phenyl ring.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethylphenyl)ethanamine | [1] |

| Common Name | 3,4-Dimethylphenethylamine (DMePEA) | [1] |

| CAS Number | 17283-14-6 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molar Mass | 149.23 g/mol | [1] |

The structure of 2-(3,4-dimethylphenyl)ethanamine is foundational to its chemical behavior and biological activity. The ethylamine side chain is a common feature of many neurotransmitters and psychoactive drugs, while the dimethyl-substituted phenyl ring influences its interaction with biological targets.

Caption: Chemical structure of 2-(3,4-dimethylphenyl)ethanamine.

Section 2: Synthesis of 2-(3,4-dimethylphenyl)ethanamine

The synthesis of substituted phenethylamines often involves multi-step processes. A common and effective route to 2-(3,4-dimethylphenyl)ethanamine proceeds through the reduction of a nitrile intermediate. This approach is analogous to synthetic pathways for similar compounds, such as 3,4-dimethoxyphenethylamine[2].

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 3,4-dimethylbenzyl chloride.

Caption: A plausible synthetic route to 2-(3,4-dimethylphenyl)ethanamine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a laboratory-scale synthesis of 2-(3,4-dimethylphenyl)ethanamine. Caution: This procedure involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Step 1: Cyanation of 3,4-Dimethylbenzyl Chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: Slowly add a solution of 3,4-dimethylbenzyl chloride in DMSO to the stirred NaCN solution at room temperature.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylbenzyl cyanide. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Reduction of 3,4-Dimethylbenzyl Cyanide

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., tetrahydrofuran or diethyl ether).

-

Addition of Intermediate: Slowly add a solution of 3,4-dimethylbenzyl cyanide in the same anhydrous ether to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or GC.

-

Quenching: Carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

-

Work-up: Filter the resulting mixture and wash the solid residue with the organic solvent.

-

Extraction and Purification: Combine the organic filtrates, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude 2-(3,4-dimethylphenyl)ethanamine. The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Section 3: Analytical Characterization

The unambiguous identification and quantification of 2-(3,4-dimethylphenyl)ethanamine are crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenethylamines, derivatization may be employed to improve chromatographic behavior and mass spectral fragmentation patterns.

Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). For complex matrices, a prior liquid-liquid or solid-phase extraction may be necessary.

-

Derivatization (Optional but Recommended): To a dried aliquot of the sample extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) and heat to facilitate the reaction.

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: A temperature gradient to ensure adequate separation of the analyte from any impurities.

-

Injector: Split/splitless injector at an elevated temperature.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) source with a full scan or selected ion monitoring (SIM) mode for higher sensitivity.

-

The resulting mass spectrum of the derivatized or underivatized 2-(3,4-dimethylphenyl)ethanamine will show characteristic fragmentation patterns that can be used for its identification by comparison with reference spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds. Reversed-phase HPLC with UV or mass spectrometric detection is commonly used for the analysis of phenethylamines.

Protocol for HPLC Analysis:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filtration of the sample solution is recommended to remove any particulate matter.

-

HPLC Conditions:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detector: A UV detector set at a wavelength where the analyte exhibits significant absorbance, or a mass spectrometer for more selective and sensitive detection (LC-MS).

-

Flow Rate and Column Temperature: Optimized to achieve good separation and peak shape.

-

Section 4: Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of 2-(3,4-dimethylphenyl)ethanamine are not extensively studied in humans. However, its structural similarity to other psychoactive phenethylamines, such as methamphetamine and MDMA, provides a basis for predicting its potential effects.

Postulated Mechanism of Action

Based on its structure, 2-(3,4-dimethylphenyl)ethanamine is likely to interact with monoamine transporters, potentially acting as a releasing agent and/or reuptake inhibitor of dopamine, norepinephrine, and serotonin.

Caption: Postulated mechanism of action of 2-(3,4-dimethylphenyl)ethanamine.

Known Biological Effects in Animals

Limited animal studies have been conducted on 2-(3,4-dimethylphenyl)ethanamine. These studies indicate that the compound is biologically active and can produce significant behavioral effects. In cats, it has been reported to induce a strong rage reaction, which has been suggested as a possible correlate of hallucinogenic activity in other phenethylamines. In rats, it has been observed to cause body tremors and salivation[1]. The effects of DMePEA in humans have not been formally reported and remain unknown[1].

Potential Toxicological Concerns

Given its structural relationship to other stimulants and entactogens, the toxicological profile of 2-(3,4-dimethylphenyl)ethanamine is of considerable concern. Potential adverse effects could include:

-

Sympathomimetic effects: Increased heart rate, blood pressure, and body temperature.

-

Serotonergic effects: At higher doses, it may contribute to serotonin syndrome, a potentially life-threatening condition.

-

Neurotoxicity: Chronic use of related phenethylamines is associated with neurotoxic effects on monoaminergic systems[3].

Further research is necessary to fully characterize the toxicological risks associated with 2-(3,4-dimethylphenyl)ethanamine.

Section 5: Legal Status

The legal status of 2-(3,4-dimethylphenyl)ethanamine is not explicitly defined in many jurisdictions. However, its structural similarity to controlled substances like methamphetamine means it could be considered a controlled substance analogue.

In the United States, the Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, provided it is intended for human consumption[4][5]. This means that the possession, distribution, and manufacture of 2-(3,4-dimethylphenyl)ethanamine for human consumption could be subject to criminal prosecution[6]. Researchers must be aware of and comply with all applicable local, state, and federal regulations regarding the handling and use of this compound.

Section 6: Conclusion

2-(3,4-dimethylphenyl)ethanamine is a substituted phenethylamine with a chemical structure that suggests potential psychoactive properties. While its effects in humans are not documented, animal studies and its relationship to other well-characterized phenethylamines indicate that it is a biologically active compound with potential for significant pharmacological and toxicological effects. This guide provides a foundational overview for researchers and drug development professionals, highlighting the importance of rigorous scientific investigation and adherence to legal and safety guidelines when working with this and related compounds.

References

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

-

Oxford Academic. (2019). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dimethylphenethylamine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]

-

PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]

-

DEA.gov. (2013). Statement of Joseph T. Rannazzisi. Retrieved from [Link]

-

Wikipedia. (n.d.). Federal Analogue Act. Retrieved from [Link]

-

Reddit. (2023). Analogue Act?. r/legaladviceofftopic. Retrieved from [Link]

-

Federal Register. (2006). Solicitation of Information on the Use of Phenethylamine-Related Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. Methamphetamine - Wikipedia [en.wikipedia.org]

- 4. Federal Analogue Act - Wikipedia [en.wikipedia.org]

- 5. Federal Register :: Solicitation of Information on the Use of Phenethylamine-Related Compounds [federalregister.gov]

- 6. dea.gov [dea.gov]

An In-Depth Technical Guide to the Research Applications of 3,4-Dimethylphenethylamine (CAS No. 17283-14-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylphenethylamine (DMePEA), identified by CAS number 17283-14-6, is a substituted phenethylamine and a structural analog of the neurotransmitter dopamine and the psychedelic mescaline.[1][2] While specific research on DMePEA is limited, its classification within the phenethylamine family suggests significant potential for neurological research. This guide provides a comprehensive framework for investigating the research applications of DMePEA, drawing upon established methodologies and findings from structurally related compounds. We will explore its potential as a monoamine oxidase (MAO) inhibitor, its interactions with dopaminergic and serotonergic systems, and its use as a precursor in synthetic chemistry.[3] This document serves as a technical resource, offering detailed experimental protocols and insights to guide future research into the pharmacological and toxicological profile of this compound.

Introduction: Unveiling the Potential of a Substituted Phenethylamine

Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. This versatile scaffold is the basis for numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive substances.[1][2] The specific substitutions on the phenyl ring and the ethylamine side chain dictate the compound's pharmacological properties, including its affinity for various receptors and transporters.

3,4-Dimethylphenethylamine features two methyl groups at the 3 and 4 positions of the phenyl ring.[3] This seemingly minor alteration can significantly influence its biological activity compared to its parent compound, phenethylamine, and other analogs like 3,4-dimethoxyphenethylamine (DMPEA). Early research on DMePEA reported behavioral effects in animals, including a "strong rage reaction" in cats and body tremors and salivation in rats, suggesting central nervous system activity.[1] However, its effects in humans remain uncharacterized.[1] This guide aims to provide a structured approach for researchers to explore the scientific potential of DMePEA.

Core Research Applications

Based on the pharmacology of related phenethylamines, the primary research applications of 3,4-Dimethylphenethylamine are likely to be in the following areas:

-

Monoamine Oxidase (MAO) Inhibition: As a tool to study the role of MAO in neurotransmitter metabolism and its implications in neurological disorders.[4]

-

Dopaminergic and Serotonergic Modulation: To investigate the mechanisms of dopamine and serotonin release and reuptake, and their behavioral correlates.

-

Structure-Activity Relationship (SAR) Studies: As a reference compound to understand how substitutions on the phenethylamine scaffold influence pharmacological activity.

-

Precursor for Novel Compound Synthesis: As a starting material for the synthesis of more complex molecules with potential therapeutic applications.[3]

Monoamine Oxidase Inhibition: A Key Target for Phenethylamines

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased synaptic levels of these neurotransmitters, a mechanism exploited in the treatment of depression and Parkinson's disease. Many substituted phenethylamines are known to inhibit MAO.[4]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential of 3,4-Dimethylphenethylamine on MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. The H₂O₂ reacts with a probe to generate a fluorescent signal.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

3,4-Dimethylphenethylamine (test compound)

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents: Dissolve the test compound and controls in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare working solutions by diluting the stocks in assay buffer.

-

Assay Setup: In the microplate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (MAO-A or MAO-B). Include wells for a vehicle control (buffer and enzyme) and a positive control inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add a mixture of the substrate, fluorescent probe, and HRP to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation/590 nm emission for Amplex Red) in kinetic mode for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Expected Outcome: Based on studies of similar phenethylamines, it is plausible that 3,4-Dimethylphenethylamine will exhibit inhibitory activity against MAO, potentially with selectivity for one of the isoforms.[4]

Modulation of Dopaminergic and Serotonergic Systems

Phenethylamines are well-known for their ability to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to increased extracellular levels of these neurotransmitters. This can occur through inhibition of reuptake or by inducing transporter-mediated release (efflux).

Dopamine Release and Reuptake

Experimental Protocol: In Vitro Dopamine Transporter Assay

This protocol uses synaptosomes (isolated nerve terminals) to measure the effect of 3,4-Dimethylphenethylamine on dopamine uptake.

Materials:

-

Rat striatal tissue

-

Sucrose buffer

-

Krebs-Ringer-HEPES buffer

-

[³H]Dopamine (radiolabeled dopamine)

-

3,4-Dimethylphenethylamine (test compound)

-

Known DAT inhibitor (e.g., cocaine) for positive control

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer-HEPES buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound or controls for 10 minutes at 37°C.

-

Initiate Uptake: Add a known concentration of [³H]Dopamine to each tube and incubate for a short period (e.g., 5 minutes) to allow for uptake.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the amount of [³H]Dopamine taken up in the presence of different concentrations of the test compound. Calculate the IC₅₀ value for the inhibition of dopamine uptake.

Workflow for Dopamine Transporter Assay

Caption: Workflow for the in vitro dopamine transporter uptake assay.

Serotonin Release and Reuptake

A similar experimental setup can be used to investigate the effects of 3,4-Dimethylphenethylamine on the serotonin transporter (SERT), using [³H]Serotonin as the radioligand.

Synthesis of 3,4-Dimethylphenethylamine

Proposed Synthetic Pathway: The synthesis can likely be achieved starting from 3,4-dimethylbenzaldehyde.

-

Henry Reaction: Reaction of 3,4-dimethylbenzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) would yield 1-(3,4-dimethylphenyl)-2-nitroethene.

-

Reduction: The nitro group can then be reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF) to yield 3,4-Dimethylphenethylamine.

General Synthesis Workflow

Caption: Proposed synthetic pathway for 3,4-Dimethylphenethylamine.

Neurotoxicity Assessment

Given that some substituted phenethylamines can exhibit neurotoxic effects, it is crucial to assess the potential toxicity of 3,4-Dimethylphenethylamine.[6]

Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol uses a neuronal cell line (e.g., SH-SY5Y) to evaluate the cytotoxicity of the compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

3,4-Dimethylphenethylamine (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium and conditions. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 3,4-Dimethylphenethylamine for a defined period (e.g., 24 or 48 hours). Include a vehicle control.

-

MTT Assay: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a spectrophotometer.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value for cytotoxicity.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of 3,4-Dimethylphenethylamine in biological samples are essential for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for this purpose.[5]

Sample Preparation: For biological matrices such as plasma or urine, a sample preparation step is necessary to extract the analyte and remove interfering substances. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

Conclusion and Future Directions

3,4-Dimethylphenethylamine (CAS No. 17283-14-6) represents an under-investigated compound with significant potential for neuropharmacological research. Its structural similarity to known psychoactive and neuroactive phenethylamines suggests that it may interact with key monoaminergic systems. This guide provides a foundational framework for researchers to systematically investigate its properties. Future research should focus on obtaining quantitative data on its interaction with MAO, dopamine and serotonin transporters, and various receptor subtypes. In vivo studies are also warranted to characterize its behavioral effects and pharmacokinetic profile. A thorough understanding of its pharmacology and toxicology will be crucial in determining its potential as a research tool or a lead compound for drug development.

References

-

Wikipedia. (2023, October 27). 3,4-Dimethylphenethylamine. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2024, January 2). 3,4-Dimethoxyphenethylamine. In Wikipedia. Retrieved from [Link]

-

Hosokami, T., Kuretani, M., Higashi, K., Asano, M., Ohya, K., Takasugi, N., Mafune, E., & Miki, T. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-cyano-ethane. Retrieved from [Link]

-

Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048–1050. [Link]

-

ResearchGate. (n.d.). Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells. Retrieved from [Link]

-

PubMed. (n.d.). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. Retrieved from [Link]

- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

-

PubMed. (n.d.). A study of the effect of 3,4-dimethoxyphenylethylamine on cortical evoked potentials in the rat. Retrieved from [Link]

-

PubMed. (n.d.). Continuous determination of 3H-labelled 3,4-dihydroxyphenethylamine (dopamine) synthesis and release in the cat caudate nucleus in vivo. Retrieved from [Link]

-

PubMed. (n.d.). In vivo formation of dopamine from 3,4-methylenedioxyphenethylamine in the rat. Retrieved from [Link]

-

PubMed. (n.d.). Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. Retrieved from [Link]

-

PubMed. (n.d.). Neuropharmacology and neurotoxicity of 3,4-methylenedioxymethamphetamine. Retrieved from [Link]

-

PubMed. (n.d.). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Retrieved from [Link]

-

PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

-

PubMed. (n.d.). Behavioral sensitization to 3,4-methylenedioxymethamphetamine is long-lasting and modulated by the context of drug administration. Retrieved from [Link]

-

PubMed. (n.d.). Accumulation of neurotoxic thioether metabolites of 3,4-(+/-)-methylenedioxymethamphetamine in rat brain. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of 3,4-methylenedioxymetamphetamine: whole blood versus dried blood spots. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Role of dopamine transporters in the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA) in nonhuman primates. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Retrieved from [Link]

-

PubMed. (n.d.). 3,4-Methylenedioxypyrovalerone prevents while methylone enhances methamphetamine-induced damage to dopamine nerve endings: β-ketoamphetamine modulation of neurotoxicity by the dopamine transporter. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of Dose and Route of Administration on Pharmacokinetics of ( )-3,4-Methylenedioxymethamphetamine in the Rat. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3,4-Dimethylphenethylamine. Retrieved from [Link]

-

PubMed. (n.d.). Serotonin 5-HT2B receptors are required for 3,4-methylenedioxymethamphetamine-induced hyperlocomotion and 5-HT release in vivo and in vitro. Retrieved from [Link]

-

Regulations.gov. (2023, December 21). Evaluation of the Developmental Neurotoxicity Potential of Dimethoate/Omethoate to I. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Retrieved from [Link]

-

PubMed. (n.d.). (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain. Retrieved from [Link]

-

MDPI. (n.d.). Toward a Better Testing Paradigm for Developmental Neurotoxicity: OECD Efforts and Regulatory Considerations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (—)-Cocaine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Nonlinear Pharmacokinetics of (+/-)3, 4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Retrieved from [Link]

-

DC Chemicals. (n.d.). 5-HT Receptor. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. Buy 3,4-Dimethylphenethylamine | 17283-14-6 [smolecule.com]

- 4. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Profile of 3,4-Dimethylphenethylamine (3,4-DMPEA)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-Dimethylphenethylamine (3,4-DMPEA) is a lesser-known substituted phenethylamine, a class of compounds renowned for their diverse psychoactive and physiological effects.[1][2] Structurally related to endogenous neurotransmitters and potent synthetic agents like mescaline, 3,4-DMPEA presents a unique profile for neuropharmacological investigation.[3] This guide provides a comprehensive technical overview of its historical context, logical synthetic pathways, predicted pharmacological mechanisms, and the analytical methodologies required for its characterization. While direct research on 3,4-DMPEA is sparse, this document synthesizes data from closely related analogs and foundational chemical principles to offer a robust scientific framework for professionals in drug discovery and development.

Discovery and Historical Context

The history of 3,4-Dimethylphenethylamine is rooted in the broader exploration of phenethylamines that began in the early to mid-20th century.[4] Unlike compounds popularized by researchers like Alexander Shulgin, 3,4-DMPEA does not have a well-documented "discovery" moment. Instead, its emergence is more subtle, appearing in scientific literature by 1960.[3]

Its synthesis was likely a result of systematic structure-activity relationship (SAR) studies aimed at understanding how modifications to the phenethylamine backbone influence biological activity.[1] Researchers at the time, including Benington, Morin, and Clark, were exploring mescaline analogs to probe the mechanisms of hallucinogenic action.[3] The addition of methyl groups at the 3 and 4 positions of the phenyl ring, in place of the methoxy groups found in related compounds like 3,4-Dimethoxyphenethylamine (DMPEA), represented a logical step in this exploration.[3][5]

Early preclinical studies in the 1960s reported that 3,4-DMPEA induced notable behavioral effects in animals, including a strong rage reaction in cats and tremors and salivation in rats, hinting at significant central nervous system activity.[3] Despite these initial findings, it did not proceed to extensive clinical development and remained largely an object of niche academic interest. More recently, it was included in Alexander Shulgin's 2011 posthumous publication, The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds, solidifying its place within this vast chemical family.[3]

Chemical Synthesis and Characterization

The synthesis of 3,4-DMPEA follows established principles of organic chemistry for amine production. A logical and efficient pathway begins with a commercially available precursor, 3,4-dimethylbenzaldehyde, and proceeds via a nitrostyrene intermediate. This method is favored for its reliability and high yields.

Proposed Synthetic Protocol: Henry Condensation and Reduction

This two-step process provides an accessible route to 3,4-DMPEA.

Step 1: Synthesis of 1,2-dimethyl-4-(2-nitrovinyl)benzene (Nitrostyrene Intermediate)

-

Reaction Setup: In a flask, dissolve 1.0 equivalent of 3,4-dimethylbenzaldehyde in 5-10 volumes of glacial acetic acid.

-

Addition of Reagents: Add 1.1 equivalents of ammonium acetate, followed by 1.2 equivalents of nitromethane.

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Isolation: Cool the reaction mixture and pour it into a larger volume of ice water. The nitrostyrene product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or isopropanol can be performed for further purification.

Step 2: Reduction of the Nitrostyrene to 3,4-Dimethylphenethylamine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3.0-4.0 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Slowly add a solution of the 1,2-dimethyl-4-(2-nitrovinyl)benzene (1.0 equivalent) dissolved in THF to the LAH suspension while maintaining a low temperature (0-5°C) with an ice bath. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LAH and the nitro group.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-6 hours, monitoring by TLC.

-

Quenching and Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add 'X' mL of water, 'X' mL of 15% aqueous sodium hydroxide, and finally '3X' mL of water, where 'X' is the number of grams of LAH used. This procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.

-

Isolation and Purification: Filter the resulting slurry and wash the solid cake with additional THF or diethyl ether. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by converting it to its hydrochloride salt by dissolving the freebase in a solvent like ether or isopropanol and bubbling dry HCl gas through it, which precipitates the pure salt.

Synthesis Workflow Diagram

Caption: Synthesis pathway of 3,4-DMPEA from 3,4-dimethylbenzaldehyde.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molar Mass | 149.237 g/mol | [6] |

| IUPAC Name | 2-(3,4-dimethylphenyl)ethan-1-amine | N/A |

| CAS Number | 17283-14-6 | [7] |

| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |

Pharmacological Profile

Direct pharmacological data for 3,4-DMPEA is limited. However, a robust profile can be inferred from its structural similarity to other phenethylamines and from initial preclinical data.

Mechanism of Action (MoA)

The primary mechanism of action for most psychoactive phenethylamines involves interaction with monoamine neurotransmitter systems.[8]

-

Monoamine Release: Like amphetamine, 3,4-DMPEA is expected to act as a substrate for monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This involves competitive inhibition of reuptake and promoting the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synapse.

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a key receptor that modulates monoaminergic activity. Phenethylamine and its analogs are known agonists.[9] 3,4-DMPEA has been shown to be a partial agonist at human TAAR1, with an EC₅₀ of 21 µM and an efficacy of 64% relative to phenethylamine.[7] Activation of presynaptic TAAR1 can trigger a signaling cascade that further promotes non-vesicular release of dopamine and norepinephrine.

-

Monoamine Oxidase (MAO) Inhibition: Some research suggests that 3,4-DMPEA may act as a monoamine oxidase inhibitor, which would decrease the metabolic breakdown of neurotransmitters and potentially prolong their action in the synapse.[7]

Synaptic Mechanism Diagram

Caption: Predicted synaptic mechanism of 3,4-DMPEA action.

Inferred Pharmacological Data

Based on available information for 3,4-DMPEA and its analogs, the following table summarizes its expected interactions.

| Target | Interaction Type | Potency (EC₅₀ / Kᵢ) | Efficacy | Reference |

| hTAAR1 | Partial Agonist | 21 µM | 64% | [7] |

| DAT/NET | Substrate / Releaser | Unknown | N/A | Inferred |

| SERT | Weak Substrate / Releaser | Unknown | N/A | Inferred |

| MAO | Inhibitor | Unknown | N/A | [7] |

Analytical and Forensic Toxicology

The unambiguous identification of 3,4-DMPEA in research samples or forensic cases is crucial. Due to its structural similarity to other controlled phenethylamines, confirmatory analytical methods are required.[10]

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile compounds. The compound will exhibit a characteristic retention time and a unique mass spectrum based on its fragmentation pattern upon electron ionization.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts in complex biological matrices like blood or urine.[10] It does not require derivatization, unlike GC-MS for some polar analytes.

Sample Analysis Workflow

The following protocol outlines a general procedure for the extraction and analysis of 3,4-DMPEA from a biological fluid.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of sample (e.g., urine), add an internal standard.

-

Basify the sample to a pH > 10 with a strong base (e.g., 1M NaOH) to ensure the amine is in its freebase form.

-

Add 3-5 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

-

Vortex vigorously for 1-2 minutes and centrifuge to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Derivatization (for GC-MS):

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in an acylating agent (e.g., trifluoroacetic anhydride, TFAA) and a solvent (e.g., ethyl acetate).

-

Heat at 70°C for 20 minutes to form the trifluoroacetyl derivative, which has improved chromatographic properties.

-

-

Instrumental Analysis:

-

Inject an aliquot of the derivatized sample (for GC-MS) or the reconstituted raw extract (for LC-MS) into the instrument.

-

Acquire data using appropriate parameters (e.g., selected ion monitoring for GC-MS or multiple reaction monitoring for LC-MS/MS).

-

-

Data Interpretation:

-

Compare the retention time and mass spectrum/transitions of the analyte to a certified reference standard of 3,4-DMPEA.

-

Analytical Workflow Diagram

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 3,4-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Details for Phenethylamines [unodc.org]

- 5. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 6. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]

- 7. Buy 3,4-Dimethylphenethylamine | 17283-14-6 [smolecule.com]

- 8. psychonautwiki.org [psychonautwiki.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to N,N-Dimethylphenethylamine (DMePEA)

Foreword

N,N-Dimethylphenethylamine (DMePEA), a substituted phenethylamine alkaloid, presents a fascinating case study in chemical versatility. From its natural occurrence in orchids to its industrial application as a flavoring agent and its controversial inclusion in dietary supplements, DMePEA warrants a detailed scientific examination.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and pharmacological profile. Our objective is to provide not just data, but a causal understanding of the experimental methodologies and the scientific implications of its molecular behavior.

Core Chemical and Physical Properties

DMePEA, systematically named N,N-dimethyl-2-phenylethanamine, is a tertiary amine derivative of phenethylamine.[1] Its structure consists of a phenethylamine backbone with two methyl groups substituting the hydrogen atoms on the terminal nitrogen. This N,N-dimethylation significantly alters its properties compared to its parent compound, phenethylamine, and its secondary amine analogue, N-methylphenethylamine.[1]

Molecular Structure

The foundational structure of DMePEA is key to its reactivity and biological interactions.

Caption: Chemical structure of N,N-Dimethylphenethylamine (DMePEA).

Physicochemical Data Summary

The following table consolidates the key quantitative properties of DMePEA, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethyl-2-phenylethanamine | [4][5] |

| Synonyms | N,N-DMPEA, N,N-Dimethyl-β-phenylethylamine | [2][4] |

| CAS Number | 1126-71-2 | [4][6] |

| Molecular Formula | C₁₀H₁₅N | [1][2][4] |

| Molecular Weight | 149.23 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Aroma | Sweet, fishy | [1][2][4] |

| Boiling Point | 207-212 °C | [1][6] |

| Density | 0.89 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.502 | [1][6] |

| Solubility | Soluble in water and ethanol | [1][4] |

| pKa | 9.75 ± 0.28 (Predicted) | [7] |

| Storage | Store under inert atmosphere, refrigerated. Hygroscopic. | [1][7] |